5-嘧啶甲胺

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds structurally related to 5-Pyrimidinemethanamine, involves various chemical reactions aimed at introducing different substituents into the pyrimidine ring to achieve desired chemical and physical properties. For example, Vicentes et al. (2023) reported a versatile synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines, showcasing the synthetic strategies to obtain pyrimidine derivatives with complex substitutions (Vicentes, D. E., Rodríguez, R., Cobo, J., & Glidewell, C., 2023).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often studied using crystallography to understand the arrangement of atoms within the compound and its implications for chemical behavior. The study by Fenton et al. (1985) on 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine provides insights into the molecular conformation and packing in the crystal structure, highlighting the importance of hydrogen-bonding sequences in determining the solid-state arrangement of these molecules (Fenton, D., Moody, R., Casellato, U., Vigato, P., & Graziani, R., 1985).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions that define their chemical properties and reactivity. The introduction of different functional groups through reactions like alkylation, amidation, and halogenation significantly alters the chemical behavior of these compounds. For instance, Barakat et al. (2015) discussed the synthesis and characterization of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, revealing the impact of substitution patterns on the stability and reactivity of pyrimidine derivatives (Barakat, A., Al-Najjar, H. J., Al-Majid, A., Soliman, S., Mabkhot, Y., Shaik, M., Ghabbour, H., & Fun, H., 2015).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents. Studies on the synthesis and structural characterization, such as those conducted by Gazivoda et al. (2008), provide valuable data on the physical properties of these compounds, offering insights into their potential applications and behaviors in different environments (Gazivoda, T., Raić-Malić, S., Hergold-Brundić, A., & Cetina, M., 2008).

Chemical Properties Analysis

The chemical properties of 5-Pyrimidinemethanamine and its derivatives, including reactivity, chemical stability, and interaction with other molecules, are crucial for their application in various fields. The chemical properties are determined by the structure of the pyrimidine ring and the nature of the substituents attached to it. Research on the synthesis, NMR, FT-IR, and X-ray structural characterization, such as the work by Barakat et al. (2015), highlights the complex interplay between molecular structure and chemical properties in pyrimidine derivatives (Barakat, A. et al., 2015).

科学研究应用

核酸代谢和癌症治疗:氟代嘧啶类如 5-嘧啶甲胺抑制核酸代谢,影响癌细胞的生长和增殖。这种机制对癌症治疗有影响 (Danneberg, Montag, & Heidelberger, 1958)。

抗癌和抗菌特性:新型 5-羟甲基嘧啶类表现出有希望的抗癌特性和较弱的抗菌特性。该类别中的大体积化合物表现出改善的抗真菌特性 (Stolarczyk 等人,2021)。

DNA 双链中的金属离子捕获:DNA 中的嘧啶碱基对选择性地捕获金属离子,形成金属离子介导的碱基对。这可以通过小的化学变化和 pH 调整来修改和稳定 (Ono, Torigoe, Tanaka, & Okamoto, 2011)。

生物和药物化学:嘧啶在生物学和医学中起着至关重要的作用,是核酸、镇静剂、抗疟疾剂中的必需成分,并具有各种治疗特性 (Cheng, 1969)。

遗传毒性效应和细胞毒性:作为抗肿瘤剂有效的氟代嘧啶和 5-氯尿嘧啶也可能诱导遗传毒性效应和细胞毒性,影响它们在癌症治疗中的使用 (Morris, 1993)。

抗炎活性:某些嘧啶支架表现出有希望的抗炎活性,一些化合物的性能优于抗比林和吲哚美辛等标准药物 (Munde 等人,2022)。

癌症治疗和 DNA 低甲基化:5-氮杂胞苷已显示出通过引起 DNA 低甲基化来诱导难治性生殖细胞肿瘤分化的潜力,导致睾丸癌患者部分缓解 (Roth 等人,1993)。

作用机制

Target of Action

5-Pyrimidinemethanamine, also known as Pyrimethamine, primarily targets the enzyme dihydrofolate reductase (DHFR) in plasmodia . DHFR plays a crucial role in the synthesis of nucleic acids and proteins, making it a key target for antimalarial drugs .

Mode of Action

Pyrimethamine inhibits the DHFR of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This inhibition disrupts the growth and reproduction of the parasite, effectively treating the infection .

Biochemical Pathways

The action of Pyrimethamine affects the de novo purine and pyrimidine biosynthesis pathways . By inhibiting DHFR, Pyrimethamine disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in these pathways . This disruption affects the production of nucleic acids, leading to a halt in the growth and multiplication of the parasite .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pyrimethamine are crucial for its bioavailability. It is well-absorbed in the body and extensively distributed, with a high affinity for tissues . It is metabolized in the liver and excreted through the kidneys . These properties ensure that Pyrimethamine reaches its target effectively and exerts its antimalarial action .

Result of Action

The molecular effect of Pyrimethamine’s action is the inhibition of DHFR, leading to a disruption in the synthesis of nucleic acids . On a cellular level, this results in the halt of growth and multiplication of the plasmodia, effectively treating the malaria infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyrimethamine. Factors such as diet, concurrent medications, and individual health status can affect how the drug is absorbed, distributed, metabolized, and excreted . For instance, certain foods or medications might interact with Pyrimethamine, altering its effectiveness. Additionally, individual health conditions, such as liver or kidney disease, could affect how the drug is metabolized and excreted, potentially requiring dose adjustments .

属性

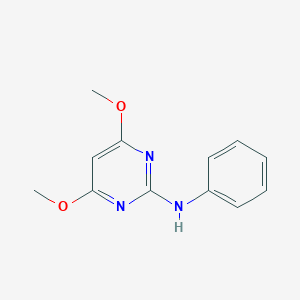

IUPAC Name |

pyrimidin-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-1-5-2-7-4-8-3-5/h2-4H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRYWZFLGFQQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596811 | |

| Record name | 1-(Pyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pyrimidinemethanamine | |

CAS RN |

25198-95-2 | |

| Record name | 1-(Pyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidin-5-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)

![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)

![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)

![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)